molecular formula C11H24O2 B8456778 1,10-Undecanediol CAS No. 10596-05-1

1,10-Undecanediol

Cat. No. B8456778
CAS RN: 10596-05-1
M. Wt: 188.31 g/mol
InChI Key: OOFMPQZBFAZZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617153

Procedure details

To acetic acid in which Ce (IV)/PFCP (50 mg, 0.027 mmole) and 200 mg of NaBrO3 were dispersed and dissolved, 1.0 mmole of 1,10-undecane diol and 1.0 mmole of 4-hydroxymethyl cyclohexanol were added, respectively. The reaction mixture was heated for three hours at 55° C. and the product was purified with a column chromatography to yield 154 mg (82% yield) of 10-undecane-1-ol and 93 mg (73% yield) of 4-hydroxymethyl cyclohexanone.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ce
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NaBrO3
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)CCCCCCCCC(O)C.[OH:14][CH2:15][CH:16]1[CH2:21][CH2:20][CH:19]([OH:22])[CH2:18][CH2:17]1>C(O)(=O)C>[OH:14][CH2:15][CH:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCCCCCCCC(C)O)O
Name
Quantity
1 mmol
Type
reactant
Smiles
OCC1CCC(CC1)O
Step Two
Name
Ce
Quantity
50 mg
Type
reactant
Smiles
Name
NaBrO3
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
the product was purified with a column chromatography

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 82%
Name
Type
product
Smiles
OCC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.